molecular formula C9H6BrNO2S B3030427 3-(5-Bromothiazol-2-yloxy)phenol CAS No. 904961-08-6

3-(5-Bromothiazol-2-yloxy)phenol

Cat. No.: B3030427
CAS No.: 904961-08-6
M. Wt: 272.12
InChI Key: HOOYSVYDGWBXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromothiazol-2-yloxy)phenol is an organic compound with the molecular formula C9H6BrNO2S and a molecular weight of 272.12 g/mol It is characterized by the presence of a bromothiazole ring attached to a phenol group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiazol-2-yloxy)phenol typically involves the reaction of hydroquinone with 2,5-dibromothiazole in the presence of a base such as potassium carbonate in dimethylformamide (DMF). The reaction mixture is heated, often using microwave irradiation, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(5-Bromothiazol-2-yloxy)phenol is not fully elucidated. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its phenolic and bromothiazole moieties. These interactions can disrupt normal cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromothiazol-2-yloxy)phenol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific research applications where its particular properties are advantageous.

Properties

IUPAC Name

3-[(5-bromo-1,3-thiazol-2-yl)oxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c10-8-5-11-9(14-8)13-7-3-1-2-6(12)4-7/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOYSVYDGWBXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698847
Record name 3-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904961-08-6
Record name 3-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Bromothiazol-2-yloxy)phenol
Reactant of Route 2
Reactant of Route 2
3-(5-Bromothiazol-2-yloxy)phenol
Reactant of Route 3
3-(5-Bromothiazol-2-yloxy)phenol
Reactant of Route 4
Reactant of Route 4
3-(5-Bromothiazol-2-yloxy)phenol
Reactant of Route 5
Reactant of Route 5
3-(5-Bromothiazol-2-yloxy)phenol
Reactant of Route 6
3-(5-Bromothiazol-2-yloxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.